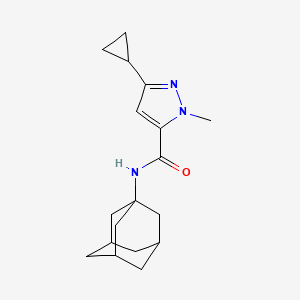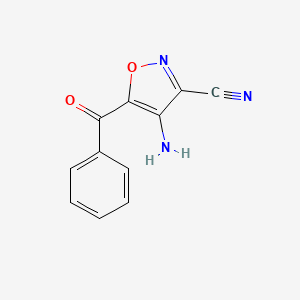![molecular formula C18H15Cl2N3O3S B4324135 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide](/img/structure/B4324135.png)
2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide
Vue d'ensemble
Description
2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide, also known as CPASB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPASB is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide has been extensively studied for its potential applications in the field of neuroscience. As a selective antagonist of the NMDA receptor, this compound has been shown to inhibit the excitotoxicity that occurs during stroke and other neurological disorders. In addition, this compound has been used to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes.
Mécanisme D'action
2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide acts as a selective antagonist of the NMDA receptor by binding to the receptor and blocking the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This inhibition of the NMDA receptor reduces the influx of calcium ions into the cell, which prevents excitotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the size of infarcts in the brain following ischemic stroke. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide is its selectivity for the NMDA receptor, which allows for precise targeting of this receptor in experimental studies. However, this compound has a relatively short half-life, which can make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other ionotropic glutamate receptors, which can complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-[(cyclopropylamino)sulfonyl]benzamide. One area of research is the development of more stable analogs of this compound that can be administered in vivo with greater ease. Another area of research is the investigation of the role of the NMDA receptor in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(cyclopropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-15-10-16(20)17(27(25,26)23-13-5-6-13)9-14(15)18(24)22-12-3-1-11(2-4-12)7-8-21/h1-4,9-10,13,23H,5-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZQFOGQKWXLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)CC#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
methanone](/img/structure/B4324064.png)
![1-(1-benzofuran-2-yl)-3-({4-[chloro(difluoro)methoxy]phenyl}amino)propan-1-one](/img/structure/B4324096.png)
![N-(5-{[2-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4324098.png)
![2-[(2-{2-isopropyl-5-methyl-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole](/img/structure/B4324102.png)

![3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)
![1-{[3-(1-adamantyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4324123.png)

![3-benzoyl-1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4324133.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B4324134.png)
![6-methyl-4-phenyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4324151.png)

